Dextiopronin

Description

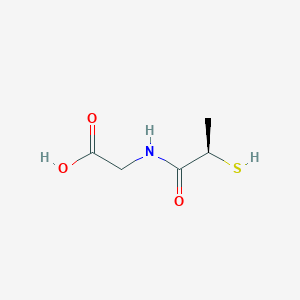

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[[(2R)-2-sulfanylpropanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3S/c1-3(10)5(9)6-2-4(7)8/h3,10H,2H2,1H3,(H,6,9)(H,7,8)/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTGJWQPHMWSCST-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC(=O)O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)NCC(=O)O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801024431 | |

| Record name | Dextiopronin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801024431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29335-92-0 | |

| Record name | Dextiopronin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029335920 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dextiopronin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801024431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEXTIOPRONIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X294K8K2PF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Derivatization of Dextiopronin

Methodologies for the Chemical Synthesis of Dextiopronin

The synthesis of this compound typically begins with the preparation of its racemic form, Tiopronin (B1683173). Several methods have been established for synthesizing the core structure of N-(2-mercaptopropionyl)glycine. These routes often involve the coupling of a glycine (B1666218) molecule with a modified propionic acid backbone.

One common industrial method involves a multi-step process starting from readily available materials like α-chloropropionic acid. google.comimsa.edu In this approach, α-chloropropionic acid is first reacted with an activating agent such as thionyl chloride to form the more reactive α-chloropropionyl chloride. google.com This intermediate is then coupled with glycine, often in the presence of a base like sodium carbonate, to yield N-(α-chloropropionyl)glycine. The final step involves the introduction of the thiol group by reacting the chloro-derivative with a sulfur source, such as sodium disulfide, followed by an acidic workup to yield Tiopronin. google.com

Another documented approach starts with 2,2′-dithiodipropionic acid. tdcommons.org This starting material is reacted with glycine in the presence of a coupling agent to form the intermediate 2,2′-Dithiobis(propionylglycine). This disulfide intermediate is then reduced to yield two molecules of Tiopronin. The reduction can be achieved using agents like zinc powder in an acidic medium. tdcommons.org

| Method | Key Starting Materials | Key Intermediates | Final Step Reagents | Reference |

|---|---|---|---|---|

| Method 1 | α-Chloropropionic acid, Glycine | α-Chloropropionyl chloride, N-(α-chloropropionyl)glycine | Sodium disulfide, HCl | google.com |

| Method 2 | 2,2′-Dithiodipropionic acid, Glycine | 2,2′-Dithiobis(propionylglycine) | Zinc, Sulfuric Acid | tdcommons.org |

Enantioselective Synthesis Approaches for this compound

Achieving the enantiomerically pure (R)-isomer, this compound, requires a stereoselective strategy. While direct asymmetric synthesis is a possibility, a common and well-documented approach is the chiral resolution of the racemic mixture of Tiopronin. google.com This process involves converting the enantiomers into diastereomers, which have different physical properties and can be separated using standard chromatographic techniques.

This is accomplished by reacting the racemic Tiopronin with a chiral derivatizing agent. The reactive thiol group of the Tiopronin enantiomers attacks the reagent, forming two distinct diastereomeric derivatives. These can then be separated, typically by High-Performance Liquid Chromatography (HPLC). researchgate.net After separation, the chiral auxiliary is cleaved to yield the pure enantiomers.

Key chiral derivatizing reagents used for this purpose include:

2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC): This reagent reacts with the thiol group of the Tiopronin enantiomers to form dithiocarbamate (B8719985) diastereomers. These derivatives can be effectively separated on a reversed-phase C18 column and analyzed by LC-MS. researchgate.net

4-(3-isothiocyanatopyrrolidin-1-yl)-7-(N,N-dimethylaminosulfonyl)-2,1,3-benzoxadiazole (DBD-PyNCS): This fluorescent chiral tagging reagent also reacts with the thiol group to form stable diastereomeric dithiocarbamates, which can be resolved by HPLC with fluorescence detection. dss.go.thrsc.org

| Chiral Derivatizing Agent | Abbreviation | Resulting Derivative | Separation Technique | Reference |

|---|---|---|---|---|

| 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate | GITC | Diastereomeric dithiocarbamates | HPLC-ESI-MS on C18 column | researchgate.net |

| 4-(3-isothiocyanatopyrrolidin-1-yl)-7-(N,N-dimethylaminosulfonyl)-2,1,3-benzoxadiazole | DBD-PyNCS | Fluorescent diastereomeric dithiocarbamates | Reversed-phase HPLC with fluorescence detection | dss.go.thrsc.org |

Strategic Chemical Structure Modifications of this compound

The chemical structure of this compound offers multiple sites for modification, primarily the thiol and carboxylic acid groups. Strategic modifications are undertaken to alter the molecule's physicochemical properties or to introduce new functionalities, often with the goal of creating improved therapeutic agents or prodrugs. google.comnih.gov

The design of new derivatives based on the this compound scaffold is guided by specific therapeutic objectives. A key principle is to enhance the compound's performance by addressing limitations of the parent drug. This includes improving properties like stability and targeted delivery through prodrug design. google.comvulcanchem.com

Another significant design principle is the incorporation of a new pharmacologically active moiety to create a hybrid molecule with dual functionality. A prominent example is the development of S-nitroso-2-mercaptopropionyl glycine (Tiopronin-NO). acs.orgnih.gov The design rationale here was to attach a nitric oxide (NO)-releasing group to the sulfur atom of Tiopronin. This modification aimed to combine the established function of Tiopronin with the antibacterial properties of nitric oxide, creating a single compound for the dual management of cystinuria and associated bacterial infections. acs.orgnih.govresearchgate.net Research has also shown that modifying the amino acid portion of the structure can alter the molecule's specificity while preserving its essential activity. nih.gov

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. ijpsonline.com This strategy is explicitly applied to the this compound scaffold to overcome various pharmaceutical challenges. google.com The design involves temporarily masking one of the functional groups, such as the thiol or carboxylic acid, with a promoiety that is cleaved in vivo.

Carrier-linked prodrugs involve the covalent attachment of a carrier group, or promoiety, to the active drug. researchgate.net This carrier alters the drug's properties and is designed to be cleaved, often by enzymatic hydrolysis, to release the parent drug at the desired site. ijpsonline.comresearchgate.net

Two notable examples of carrier-linked prodrugs based on the this compound/Tiopronin scaffold are:

S-nitroso-2-mercaptopropionyl glycine (Tiopronin-NO): In this derivative, the nitric oxide (NO) moiety can be considered the carrier linked to the thiol group of Tiopronin. acs.org This prodrug is designed to release both NO and the parent Tiopronin molecule under physiological conditions. acs.org

Guaiacol (B22219) Esters: A patent describes the synthesis of guaiacol esters of N-(mercaptopropionyl)glycine. google.com Here, guaiacol acts as the carrier, which is linked to the carboxylic acid group of the parent molecule via an ester bond. This modification creates a more lipophilic molecule that can be hydrolyzed in vivo to release the active drug. google.com

| Prodrug Derivative | Carrier (Promoiety) | Linkage Type | Design Goal | Reference |

|---|---|---|---|---|

| Tiopronin-NO | Nitric Oxide (NO) | S-Nitroso (S-N) | Introduce antibacterial activity; dual-action therapeutic | acs.orgnih.gov |

| Guaiacol ester of N-(mercaptopropionyl)glycine | Guaiacol | Ester | Modify physicochemical properties for improved delivery | google.com |

A critical feature of carrier-linked prodrugs is that the covalent bond connecting the drug and the carrier must be bioreversible—that is, it must be cleavable in vivo to regenerate the active parent drug. ijpsonline.com The choice of this linkage is crucial as it dictates the stability of the prodrug and its rate of conversion.

In the case of Tiopronin-NO, the S-nitroso (S-N) bond is the bioreversible linkage. This bond can undergo homolytic cleavage in a physiological environment to release nitric oxide. acs.org The process can also occur via transnitrosylation, where the NO group is transferred to other thiol-containing molecules, ultimately releasing the active parent Tiopronin. acs.org

For the guaiacol esters of Tiopronin, the ester bond is the bioreversible modification. google.com Ester linkages are widely used in prodrug design because they are susceptible to hydrolysis by ubiquitous esterase enzymes found throughout the body, leading to efficient release of the parent drug with its free carboxylic acid.

Molecular and Biochemical Mechanisms of Dextiopronin Action

Investigation of Molecular Targets and Ligand Interactions of Dextiopronin

The initial step in understanding the action of any drug is to identify its molecular targets. For this compound, this involves pinpointing the specific proteins, such as receptors or enzymes, with which it interacts to elicit a biological response. The molecular interactions that govern the binding of a ligand like this compound to its target protein are fundamental to understanding molecular recognition and are crucial for rational drug design. missouri.edu The process is often likened to a "lock-and-key" mechanism, where the drug molecule must have a high degree of geometric and chemical complementarity to the binding site of the target protein. e-bookshelf.de

The identification of these targets often involves a combination of computational and experimental approaches. Computational methods can predict potential binding partners by simulating the interaction between this compound and a vast library of known protein structures. missouri.edu These in-silico approaches are invaluable for narrowing down the list of potential targets for further experimental validation.

Once a potential target is identified, the nature of the ligand-protein interaction is investigated in detail. These interactions are multifaceted and involve a combination of forces, including:

Hydrogen bonds: These occur between a hydrogen atom covalently bonded to an electronegative atom and another nearby electronegative atom.

Hydrophobic interactions: These are driven by the tendency of nonpolar molecules or parts of molecules to aggregate in an aqueous environment.

Van der Waals forces: These are weak, short-range electrostatic attractive forces between uncharged molecules.

Electrostatic interactions: These occur between charged or polar molecules.

Advanced Receptor Binding Assays for this compound Characterization

To quantify the interaction between this compound and its putative receptors, a variety of advanced binding assays are employed. labome.com These assays provide crucial data on binding affinity, kinetics, and specificity, which are essential for characterizing the pharmacological profile of the compound.

Radioligand binding assays are considered a gold standard for measuring the affinity of a ligand for its target receptor due to their high sensitivity and robustness. giffordbioscience.com These assays utilize a radioactively labeled version of a known ligand (the radioligand) that binds to the receptor of interest.

The fundamental principle of a competitive radioligand binding assay is to measure the ability of an unlabeled compound, such as this compound, to displace the radioligand from the receptor. giffordbioscience.com In these experiments, a fixed concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of this compound. By measuring the decrease in the amount of bound radioligand, the affinity of this compound for the receptor can be determined. nih.gov

The data from these experiments are used to calculate key parameters such as the IC₅₀ value, which is the concentration of this compound required to inhibit 50% of the specific binding of the radioligand. This value can then be used to determine the equilibrium dissociation constant (Kᵢ) for this compound, which represents its affinity for the receptor. giffordbioscience.com

There are three main types of radioligand binding assays:

Saturation assays: Used to determine the receptor density (Bₘₐₓ) and the equilibrium dissociation constant (K₋) of the radioligand. nih.gov

Competition (or displacement) assays: Used to determine the affinity (Kᵢ) of an unlabeled compound (e.g., this compound) for the receptor. giffordbioscience.comsci-hub.se

Kinetic assays: Used to measure the association (k₋ₙ) and dissociation (k₋ₒ₉₉) rates of the ligand-receptor interaction. frontiersin.org

A critical aspect of these assays is the need to distinguish between specific binding to the receptor of interest and non-specific binding to other components in the assay mixture, such as membranes or filters. sci-hub.se This is typically achieved by including a high concentration of an unlabeled ligand to saturate the specific binding sites, allowing for the measurement of non-specific binding. sci-hub.se

| Assay Type | Purpose | Key Parameters Determined |

| Saturation | To quantify receptor density and radioligand affinity. | Bₘₐₓ (maximum number of binding sites), K₋ (equilibrium dissociation constant of radioligand). nih.gov |

| Competition | To determine the affinity of an unlabeled ligand. | IC₅₀ (half-maximal inhibitory concentration), Kᵢ (inhibitory constant of unlabeled ligand). giffordbioscience.com |

| Kinetic | To measure the rates of ligand-receptor association and dissociation. | k₋ₙ (association rate constant), k₋ₒ₉₉ (dissociation rate constant). frontiersin.org |

While radioligand assays are highly valuable, they have certain drawbacks, including the handling of radioactive materials and the potential for the radioactive label to alter the binding properties of the ligand. celtarys.com Label-free techniques have emerged as powerful alternatives that allow for the real-time monitoring of biomolecular interactions without the need for labels. malvernpanalytical.com

These methods are based on detecting changes in a physical property of a sensor surface upon binding of a ligand to an immobilized receptor. Some of the prominent label-free techniques include:

Surface Plasmon Resonance (SPR): SPR measures changes in the refractive index at the surface of a sensor chip where the receptor is immobilized. labome.com When this compound binds to the receptor, the local refractive index changes, which is detected as a shift in the SPR angle. This allows for the real-time monitoring of both the association and dissociation phases of the interaction. researchgate.net

Biolayer Interferometry (BLI): BLI is an optical analytical technique that analyzes the interference pattern of white light reflected from two surfaces: a layer of immobilized protein on the biosensor tip and an internal reference layer. genextgenomics.com The binding of this compound to the immobilized receptor causes a shift in the interference pattern, which is proportional to the number of bound molecules. genextgenomics.com

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon the binding of a ligand to a receptor. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy (ΔH), and entropy (ΔS) of binding.

These label-free methods offer several advantages, including the ability to perform real-time kinetic analysis and to study interactions in more complex and physiologically relevant environments. malvernpanalytical.com

| Technique | Principle | Key Advantages |

| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon ligand binding. labome.com | Real-time kinetic data, high sensitivity. researchgate.net |

| Biolayer Interferometry (BLI) | Measures shifts in the interference pattern of reflected light. genextgenomics.com | Real-time analysis, high throughput potential. sartorius.com |

| Isothermal Titration Calorimetry (ITC) | Measures heat changes associated with binding. | Provides a complete thermodynamic profile of the interaction. |

Understanding the kinetics of how this compound binds to and dissociates from its receptors provides deeper insights into its mechanism of action. nih.gov Kinetic parameters, such as the association rate constant (k₋ₙ) and the dissociation rate constant (k₋ₒ₉₉), are crucial for determining the duration of the drug-receptor interaction and can influence the pharmacological effect. frontiersin.org

The association rate (on-rate) describes how quickly this compound binds to its receptor, while the dissociation rate (off-rate) describes how quickly the this compound-receptor complex falls apart. nih.gov The ratio of these two rates determines the equilibrium dissociation constant (K₋), a measure of binding affinity. frontiersin.org

Techniques like Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI) are particularly well-suited for kinetic analysis because they allow for the continuous monitoring of the binding event over time. harvard.edusartorius.com A typical experiment involves flowing a solution containing this compound over a sensor surface with immobilized receptors and then replacing it with a buffer solution to monitor dissociation. nih.gov The resulting sensorgram provides real-time data on the association and dissociation phases, which can be fitted to kinetic models to extract the rate constants. nih.gov

A detailed kinetic analysis can reveal whether the binding follows a simple 1:1 interaction model or a more complex mechanism, such as a two-state binding model. nih.gov This information is valuable for optimizing the binding properties of drug candidates. nih.gov

Computational modeling, particularly molecular docking and molecular dynamics (MD) simulations, plays a pivotal role in visualizing and understanding the interaction between this compound and its receptor at an atomic level. chemrxiv.org

Molecular Docking: This technique predicts the preferred orientation of this compound when bound to its receptor to form a stable complex. researchgate.net Docking algorithms explore various possible conformations of the ligand within the binding site of the receptor and use scoring functions to estimate the binding affinity for each conformation. chemrxiv.org This allows for the identification of the most likely binding mode and the key amino acid residues in the receptor that are involved in the interaction.

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can be used to study the dynamic behavior of the this compound-receptor complex over time. mdpi.com These simulations provide insights into the stability of the complex and the flexibility of both the ligand and the receptor upon binding. mdpi.com By simulating the movements of atoms over a period of time, MD can reveal conformational changes and long-lasting interactions that are not apparent from static docking models. mdpi.com

These computational approaches are powerful tools for:

Predicting binding modes and affinities. chemrxiv.org

Identifying key interacting residues.

Understanding the dynamic nature of the ligand-receptor interaction. mdpi.com

Guiding the design of new derivatives of this compound with improved binding characteristics.

Kinetic Binding Analysis of this compound with Receptors

This compound Interactions with Enzyme Systems

Enzymes, particularly those of the Cytochrome P450 (CYP) family, are crucial for the metabolism of many drugs. nih.gov this compound could potentially act as a substrate, an inhibitor, or an inducer of these enzymes. sps.nhs.uk

Substrate: If this compound is a substrate for a particular enzyme, it will be metabolized by that enzyme. The rate of metabolism can influence the duration of action and the plasma concentration of the drug.

Inhibitor: If this compound inhibits an enzyme, it can decrease the metabolism of other drugs that are substrates for the same enzyme. longdom.org This can lead to increased plasma concentrations of the co-administered drug, potentially causing toxicity. nih.gov Enzyme inhibition can be reversible, where the inhibitor binds non-covalently to the enzyme, or irreversible, where it forms a stable, covalent bond. sps.nhs.uk

Inducer: If this compound induces an enzyme, it can increase the rate of metabolism of other drugs that are substrates for that enzyme. nih.gov This can lead to decreased plasma concentrations and a potential loss of efficacy of the co-administered drug.

Enzyme Kinetics and Reaction Mechanisms of this compound Interactions

Enzyme kinetics, the study of the rates of enzyme-catalyzed chemical reactions, is fundamental to elucidating the action of pharmacological agents like this compound. The interaction of this compound with various enzymes can be characterized by established models of enzyme kinetics.

The Michaelis-Menten model is a cornerstone of enzyme kinetics, describing the relationship between the concentration of a substrate and the rate of an enzymatic reaction. libretexts.orgr-project.org The key parameters of this model are Vmax, the maximum rate of the reaction, and Km, the Michaelis constant, which represents the substrate concentration at which the reaction rate is half of Vmax. numberanalytics.comresearchgate.net These parameters are crucial for quantifying the efficiency of an enzyme and the effect of inhibitors. numberanalytics.comnih.gov

Interactive Table: Michaelis-Menten Parameters

| Parameter | Description | Significance |

|---|---|---|

| Vmax | The maximum velocity or rate of the enzyme-catalyzed reaction. numberanalytics.com | Proportional to the enzyme concentration. youtube.com |

| Km | The substrate concentration at which the reaction velocity is half of Vmax. libretexts.org | Inversely related to the affinity of the enzyme for its substrate. youtube.com |

| kcat | The turnover number, representing the number of substrate molecules converted to product per enzyme molecule per unit of time. | Measures the catalytic efficiency of an enzyme. |

This table outlines the fundamental parameters of Michaelis-Menten kinetics, which are essential for evaluating the impact of compounds like this compound on enzymatic activity.

The concentration of the substrate plays a pivotal role in the rate of an enzyme-catalyzed reaction. khanacademy.org In the presence of an inhibitor like this compound, the effect of substrate concentration can help to elucidate the mechanism of inhibition. For competitive inhibition, increasing the substrate concentration can overcome the effect of the inhibitor. bioninja.com.austudymind.co.uk However, for non-competitive and uncompetitive inhibition, increasing the substrate concentration does not reverse the inhibitory effect. bioninja.com.aulabster.com

Determination of Michaelis-Menten Kinetic Parameters

Allosteric Modulation and Conformational Dynamics Induced by this compound

Allosteric modulation refers to the regulation of an enzyme or protein by the binding of a molecule at a site other than the active site. nih.gov This binding event induces a conformational change in the protein, which in turn alters its activity. bioninja.com.aumdpi.com Allosteric modulators can be positive (enhancing activity), negative (inhibiting activity), or silent. nih.gov The interaction of this compound with allosteric sites on target enzymes can lead to significant changes in their function, a mechanism that is a growing focus in drug development. researchgate.net

Specific Enzyme Inhibition or Activation Pathways by this compound

This compound may exert its effects through the specific inhibition or activation of key enzymatic pathways. Inhibition can be reversible or irreversible. libretexts.org Reversible inhibitors, which can be competitive, non-competitive, or uncompetitive, bind to the enzyme through non-covalent interactions. labster.comlibretexts.org Irreversible inhibitors typically form covalent bonds with the enzyme, leading to a permanent loss of activity. youtube.comlibretexts.org The specific enzymes targeted by this compound and the nature of their interaction are central to its therapeutic action.

Cellular and Subcellular Modulatory Effects of this compound

The effects of this compound extend to the cellular and subcellular levels, influencing various cellular processes. The subcellular localization of a protein is intrinsically linked to its function, as different organelles provide distinct biochemical environments. elifesciences.orgnih.gov Understanding where this compound or its targets are located within the cell is crucial for a complete picture of its mechanism of action. nih.gov For instance, the modulation of proteins within the nucleus, mitochondria, or cytoplasm can have profoundly different outcomes. elifesciences.orgnih.gov

Preclinical Research Paradigms for Dextiopronin

In Vitro Pharmacological Characterization of Dextiopronin

In vitro pharmacology is fundamental in the early stages of drug discovery, providing crucial data on a compound's biological activity, potential toxicity, and mechanisms of action before advancing to in-vivo studies. nih.govpistoiaalliance.org These studies are essential for predicting a drug candidate's potential for success by evaluating its properties in a controlled laboratory setting. sygnaturediscovery.com

Cell-based assays are a cornerstone of in vitro pharmacological profiling, offering insights into how a substance affects living cells. nih.govbmglabtech.comsigmaaldrich.com These assays can measure a wide range of cellular processes, including cell viability, proliferation, apoptosis (programmed cell death), and cytotoxicity. sigmaaldrich.compromega.com For a compound like this compound, cell-based assays would be employed to understand its fundamental interactions at a cellular level.

The primary advantage of cell-based assays lies in their physiological relevance compared to biochemical assays, as they assess the compound's effects within a complex, living system. sigmaaldrich.com They can be customized for various cell types, including those from the kidney, which are particularly relevant to this compound's therapeutic area. ncats.ioprecisionformedicine.com For instance, in vitro studies on aluminum-induced toxicity have been conducted on kidney proximal tubular cells. ncats.io

Commonly used cell-based assays that could be applied to this compound research include:

Cell Viability Assays: To determine the concentration at which the compound may become toxic to cells. sigmaaldrich.com

Reactive Oxygen Species (ROS) Assays: To evaluate the compound's potential to cause or protect against oxidative stress. sigmaaldrich.combioivt.com

Enzyme Activity Assays: To measure the effect of the compound on specific enzymes. precisionformedicine.com

These assays can be automated and miniaturized, allowing for high-throughput screening of various compound concentrations and related molecules. nih.gov

Mechanistic studies in controlled in vitro settings aim to elucidate the specific biochemical pathways and molecular targets through which a compound exerts its effects. nih.gov For this compound, a thiol drug, a key mechanism of action is its role as a reducing agent. nih.gov

In vitro studies are critical for characterizing these mechanisms. For example, understanding a compound's lipophilicity (its affinity for fatty environments) is crucial as it influences membrane permeability and interaction with biological targets. sygnaturediscovery.com Assays to determine a compound's binding to plasma proteins are also standard, as this affects the concentration of free, active drug in the body. sygnaturediscovery.combioivt.com

Application of Cell-Based Assays and Systems

In Vivo Experimental Model Studies of this compound

In vivo studies involve the use of living organisms to observe the complex physiological effects of a drug. These studies are a critical step in preclinical research, providing data on a compound's efficacy and how it is absorbed, distributed, metabolized, and excreted (ADME) in a whole biological system. sygnaturediscovery.com

The selection of an appropriate animal model is crucial for the relevance of in vivo research. wikipedia.orgupenn.edu The chosen model should simulate the human condition or disease state as closely as possible. wikipedia.orgupenn.edu For a drug like this compound, which is used for a specific metabolic disorder, an animal model that can replicate the key aspects of that condition is essential. ncats.ionih.gov

A variety of non-human organisms are used in biomedical research, ranging from insects and fish to mammals like mice, rats, and non-human primates. wikipedia.orgscielo.br The choice of model depends on the specific research question and the biological system being studied.

Commonly Used Model Organisms in Preclinical Research:

| Model Organism | Key Characteristics and Applications |

| Mouse (Mus musculus) | The most common mammalian model due to its genetic similarity to humans, short generation time, and the availability of numerous genetic strains. vedantu.com |

| Rat (Rattus norvegicus) | Often used in toxicology and cardiovascular research due to its larger size, which facilitates surgical procedures and sample collection. |

| Zebrafish (Danio rerio) | A popular model for developmental biology and genetic studies due to its rapid, external embryonic development and optical transparency. vedantu.comnih.gov Approximately 85% of human disease-associated genes have a counterpart in zebrafish. vedantu.com |

| Fruit Fly (Drosophila melanogaster) | A powerful model for genetic research due to its simple genome, short life cycle, and the fact that about 75% of human disease-causing genes have a related gene in the fruit fly. yourgenome.org |

For studying diseases, researchers may use animal models that naturally have the condition or in which the disease is induced. wikipedia.org

A well-designed preclinical study is essential for generating reliable and reproducible data. altasciences.comd-nb.info Key considerations include the selection of appropriate dose levels, the use of controls, and the minimization of bias. upenn.edualtasciences.com

The design of a preclinical study should be based on prior in vitro data and pharmacokinetic/pharmacodynamic (PK/PD) information. altasciences.com Dose range-finding studies are typically conducted first to determine the minimum effective dose and the maximum tolerated dose. altasciences.com

Key Elements of Preclinical Experimental Design:

| Design Element | Description |

| Randomization | The process of randomly assigning subjects to different treatment groups to minimize selection bias and the effects of confounding variables. d-nb.info |

| Blinding | A practice where the researchers, and sometimes the animal handlers, are unaware of which treatment each subject is receiving to prevent bias in data collection and analysis. |

| Control Groups | The inclusion of groups that receive a placebo or a standard treatment to provide a baseline for comparison with the experimental drug. upenn.edu |

| Sample Size | The number of animals per group, which should be sufficient to detect a statistically significant effect if one exists, without being unnecessarily large. d-nb.info |

The experimental design should also consider biological variables such as the age and sex of the animals. bihealth.org The primary outcomes and methods of the study should be clearly defined before the experiment begins. bihealth.org

Advanced Analytical Methodologies for Dextiopronin Research

Spectroscopic Techniques for Dextiopronin Analysis

Spectroscopic methods are indispensable for probing the molecular structure and properties of this compound by examining its interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the definitive structural elucidation of organic molecules like this compound. univr.itnih.gov It provides detailed information about the carbon-hydrogen framework at an atomic level. univr.itnih.gov

In the ¹H NMR spectrum of Tiopronin (B1683173), which includes this compound, the loss of the sulfur-hydrogen bond signal, typically observed around 2.5 ppm, is a key indicator of sulfur-gold binding when studying interactions with gold nanoparticles. nih.gov Research on S-nitroso-2-mercaptopropionyl glycine (B1666218) (Tiopronin-NO) confirmed successful nitrosation of the thiol group using ¹H NMR analysis. acs.orgnih.gov While specific high-resolution NMR data for this compound is not extensively detailed in the provided results, general principles of NMR allow for the characterization of its key structural features.

Table 1: Expected ¹H and ¹³C NMR Signals for this compound This table is illustrative, based on the known structure of this compound. Actual chemical shifts (δ) can vary based on solvent and experimental conditions.

| Atom | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

| Methyl (CH₃) | 1.4 - 1.6 (doublet) | 20 - 25 |

| Methine (CH) | 3.5 - 3.7 (quartet) | 40 - 45 |

| Methylene (CH₂) | 3.9 - 4.1 (doublet) | 45 - 50 |

| Amide (NH) | 8.0 - 8.5 (triplet) | - |

| Carboxyl (COOH) | 10.0 - 12.0 (singlet) | 170 - 175 |

| Carbonyl (C=O) | - | 175 - 180 |

Ultraviolet-Visible and Infrared Spectrophotometry in this compound Studies

Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectrophotometry are used to analyze the electronic transitions and vibrational modes of this compound's functional groups.

UV-Visible Spectrophotometry: Tiopronin itself lacks a strong chromophore, making direct UV detection challenging without derivatization. nih.govresearchgate.net However, its derivatives can be analyzed. For instance, S-nitroso-tiopronin exhibits a characteristic peak in the 320–430 nm region, attributed to the π→π* transition of the –N=O group. acs.org Indirect spectrophotometric methods have also been developed. One such method involves the oxidation-reduction reaction between tiopronin and iron (III), forming a colored iron (II)-ferrozine complex that absorbs at 562 nm. najah.edu Another method uses a di-2-pyridyl ketone-2-thiophenoylhydrazone complex, which absorbs at 656 nm. najah.edu An indirect method using potassium dichromate has also been established, where the decrease in absorbance at 552 nm corresponds to the tiopronin concentration. researchgate.net

Infrared (IR) Spectrophotometry: IR spectroscopy identifies the functional groups within a molecule by their characteristic vibrational frequencies. savemyexams.com For a derivative like S-nitroso-tiopronin, broadened stretching vibrations around the amide II band (νNO = 1537 cm⁻¹) are indicative of nitrosothiol formation. acs.org While a full IR spectrum for this compound is not detailed in the search results, characteristic absorptions can be predicted based on its structure.

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Bond | Characteristic Absorption (Wavenumber, cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) |

| Thiol | S-H stretch | 2550 - 2600 (weak) |

| Amide | N-H stretch | 3200 - 3400 |

| Carbonyl (Acid & Amide) | C=O stretch | 1630 - 1760 |

| Alkyl | C-H stretch | 2850 - 3000 |

Chromatographic Separation Techniques for this compound

Chromatography is a cornerstone of pharmaceutical analysis, enabling the separation, identification, and quantification of compounds from complex mixtures. ijpsjournal.com

Liquid Chromatography Applications in this compound Research

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of Tiopronin and its enantiomers. ijpsjournal.comresearchgate.net Given that this compound is an enantiomer, chiral separation is a key application.

One highly specific method for analyzing Tiopronin enantiomers involves derivatization followed by HPLC coupled with mass spectrometry (HPLC-ESI-MS). nih.govresearchgate.net In this approach, (+)-tiopronin (this compound) and (-)-tiopronin are derivatized with 2,3,4,6-tetra-O-acetyl-beta-glucopyranosyl isothiocyanate (GITC). researchgate.netnih.gov The resulting diastereomers can then be separated on a standard C18 column. researchgate.netnih.gov

Another chiral derivatization agent, 4-(3-isothiocyanatopyrrolidin-1-yl)-7-(N,N-dimethylaminosulfonyl)-2,1,3-benzoxadiazole (DBD-PyNCS), reacts with thiol enantiomers to form dithiocarbamate (B8719985) diastereomers, which are resolvable on an ODS column with fluorescence detection. dss.go.thrsc.org

Methods for analyzing Tiopronin without derivatization have also been developed, often for quantification in biological matrices like plasma. These methods typically use reversed-phase columns (e.g., C8 or C18) with mobile phases consisting of methanol (B129727) or acetonitrile (B52724) and an aqueous buffer like ammonium (B1175870) acetate (B1210297) or potassium dihydrogen phosphate. nih.govresearchgate.netcpu.edu.cngoogle.com

Table 3: Examples of Liquid Chromatography Methods for Tiopronin Analysis

| Method | Column | Mobile Phase | Detection | Application | Reference |

| HPLC-ESI-MS | C18 (150 x 2.0 mm, 5 µm) | Methanol/Water with 5.3 mM formic acid (gradient) | ESI-MS | Stereoselective analysis of enantiomers after GITC derivatization | nih.govresearchgate.net |

| LC-MS/MS | C8 | Methanol-5 mmol/L ammonium acetate (20:80, v/v) | ESI-MS/MS | Quantification in human plasma without derivatization | nih.govdeepdyve.com |

| HPLC | Waters Symmetry C18 (200 x 4.6 mm, 5 µm) | 0.1 M KH₂PO₄ (pH 3.2)-acetonitrile (95:5) | UV (210 nm) | Determination in injection and related substances | researchgate.net |

| HPLC | ODS Column | Water-acetonitrile with 0.1% trifluoroacetic acid | Fluorescence | Chiral separation after DBD-PyNCS derivatization | dss.go.thrsc.org |

Gas Chromatography Applications in this compound Analysis

Gas Chromatography (GC) is less commonly used for polar and non-volatile compounds like this compound unless a derivatization step is performed to increase volatility. nih.gov

A GC-MS method has been developed for determining Tiopronin in human blood. nih.gov This process involves a two-step derivatization. First, the reactive thiol group is protected by treatment with isobutyl acrylate. nih.gov Subsequently, the carboxyl group is derivatized to a pentafluorobenzyl ester, making the molecule suitable for GC-MS analysis. nih.gov Another GC-MS method focuses on detecting genotoxic impurities in Tiopronin, where the analytes are converted into Methyl 2-Bromopropionate before separation on a ZB-624 column. ejbps.com

Mass Spectrometry and Hyphenated Techniques for this compound Characterization

Mass Spectrometry (MS) is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions, providing information on molecular weight and structure. ekb.eg It is most powerfully applied when coupled with a separation technique (hyphenation), such as LC-MS or GC-MS. ijpsjournal.com

LC-MS and LC-MS/MS are prominent techniques for the analysis of Tiopronin. researchgate.net Electrospray ionization (ESI) is a common ionization source used for these analyses, often in negative ion mode for underivatized Tiopronin or positive ion mode for certain derivatives. nih.govnih.gov

For the stereoselective analysis using GITC derivatization, LC-MS in selected ion monitoring (SIM) mode targets the ion at m/z 575, which corresponds to the diastereomeric derivatives of Tiopronin. nih.gov In a study of S-nitroso-tiopronin, high-resolution mass spectrometry (HRMS) confirmed the successful nitrosation, identifying a characteristic product ion at m/z 191.01, corresponding to deprotonated glycine, from the parent compound with a molecular formula of C₅H₈N₂O₄S. acs.orgnih.gov

Ion Mobility-Mass Spectrometry (IM-MS) has been used to study the fragmentation of tiopronin-protected gold nanoparticles, identifying various Auₓ(Tio)ᵧ species and providing insight into the structure of these complexes. nih.gov Matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) has also been employed to characterize gold-tiopronin precursors, confirming a cyclic tetramer structure. researchgate.net

Mass Spectrometry for Molecular Characterization of this compound

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is an indispensable tool for the molecular characterization of this compound, providing precise information on its molecular weight and structure through fragmentation analysis. frontiersin.org

In mass spectrometry, molecules are first ionized, and the resulting ions are then separated based on their m/z ratio and detected. frontiersin.org For a compound like this compound, soft ionization techniques such as electrospray ionization (ESI) are often employed. ESI is a "soft" ionization method that allows for the gentle transfer of ions from solution to the gas phase, minimizing fragmentation in the ion source and typically yielding a strong signal for the pseudomolecular ion. spectralworks.com

Tandem mass spectrometry (MS/MS) offers deeper structural insights by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. This process helps in elucidating the structure of the parent molecule. The fragmentation pattern is characteristic of the molecule's structure and the specific bonds within it. nih.gov

For this compound (Chemical Formula: C₅H₉NO₃S), mass spectrometric analysis can be performed in both positive and negative ion modes. In positive ion mode, this compound is typically observed as the protonated molecule, [M+H]⁺. In negative ion mode, it is observed as the deprotonated molecule, [M-H]⁻. The fragmentation of these precursor ions provides valuable structural information.

Based on available data, the following precursor and product ions have been identified for this compound in MS/MS analysis:

| Ionization Mode | Precursor Ion Type | Precursor m/z | Product Ion m/z |

| Positive | [M+H]⁺ | 164.0376 | 145.9 |

| 117.9 | |||

| Negative | [M-H]⁻ | 162.023 | 127.9 |

| 118 | |||

| 105 | |||

| This table is based on data from PubChem for the compound Tiopronin, which is a synonym for this compound. nih.gov |

The fragmentation of the protonated molecule ([M+H]⁺ at m/z 164.0376) likely involves the loss of water (H₂O) to form the fragment at m/z 145.9, and subsequent or alternative fragmentation pathways leading to the ion at m/z 117.9. In the negative ion mode, the deprotonated molecule ([M-H]⁻ at m/z 162.023) undergoes fragmentation to produce ions at m/z 127.9, 118, and 105, which correspond to specific losses of neutral fragments from the parent ion, providing clues to its structural components. nih.gov

Integration of Separation and Spectrometric Methods for this compound Analysis

For the analysis of this compound in complex mixtures, such as biological fluids or reaction media, mass spectrometry is often coupled with a separation technique, most commonly high-performance liquid chromatography (HPLC). The combination, known as HPLC-MS, leverages the separation power of HPLC with the high selectivity and sensitivity of MS detection. mdpi.com

The general workflow for HPLC-MS analysis of this compound would involve:

Sample Preparation : Extraction of this compound from the sample matrix.

HPLC Separation : The sample extract is injected into an HPLC system. A suitable column (e.g., a C18 reversed-phase column) is used to separate this compound from other components in the mixture based on their physicochemical properties, such as polarity. mdpi.com The mobile phase composition is optimized to achieve good resolution and peak shape for this compound.

Ionization : The eluent from the HPLC column is directed into the electrospray ionization (ESI) source of the mass spectrometer. Here, the separated this compound molecules are ionized. frontiersin.org

Mass Spectrometric Detection : The ionized this compound molecules are then analyzed by the mass spectrometer. This can involve a full scan to detect all ions within a certain m/z range or, more commonly for quantitative analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for higher sensitivity and specificity.

The integration of these techniques provides a robust and powerful platform for this compound research, enabling its accurate identification and quantification in a variety of samples. The retention time from the HPLC provides an additional layer of identification, while the mass spectrometer confirms the molecular weight and can provide structural information through fragmentation analysis. mdpi.com

Biotechnological and Applied Research Contributions of Dextiopronin

Dextiopronin's Role in Biomolecule Synthesis and Derivative Applications

This compound, the R-isomer of N-(2-Mercaptopropionyl)-glycine (MPG), is a synthetic aminothiol (B82208) antioxidant whose structure lends itself to significant roles in the synthesis of biomolecules and the development of novel derivatives. hodoodo.com As a derivative of the amino acid glycine (B1666218), this compound can be utilized in peptide synthesis. solubilityofthings.com This process is fundamental for creating biomolecules with potential therapeutic properties. solubilityofthings.com The polymerization of amino acids into protein chains is a foundational process in biochemistry, and the use of specific amino acid derivatives like this compound allows for the introduction of unique functionalities into these chains. solubilityofthings.comnih.gov

The chemical architecture of this compound, featuring both an amine and a carboxylic acid functional group, makes it a prime candidate for chemical reactions to form a variety of derivatives. solubilityofthings.com Furthermore, the presence of a sulfur atom in its structure opens avenues for research into sulfur-based chemistry, which is particularly relevant in the context of enzyme catalysis and redox reactions. solubilityofthings.com Its unique structure makes it a potential lead compound in medicinal chemistry for the development of new pharmaceutical agents. solubilityofthings.com

Potential Biotechnological Applications of this compound

The application of biotechnology to leverage biological systems for developing solutions to human health and environmental issues is a rapidly growing field. icgeb.orgebsco.com this compound's distinct chemical properties, particularly its nature as a synthetic antioxidant, position it as a compound of interest across several areas of biotechnology research. hodoodo.com

Medical biotechnology uses living cells and cellular materials to research and develop products that improve human health. tp.edu.sg this compound's established role as an antioxidant provides a strong basis for its exploration in this field. hodoodo.com Oxidative stress is a key factor in the pathology of numerous human diseases, and biotechnological research focuses on developing novel therapeutic and diagnostic tools to address this. icgeb.org

Research in medical biotechnology includes the development of biopharmaceuticals, advanced disease models, and new diagnostic tools. icgeb.orgvib.be this compound can serve as a foundational molecule for creating new drugs. solubilityofthings.com Its potential applications are summarized in the table below.

| Research Area | Potential Application of this compound | Rationale |

| Drug Development | Serve as a lead compound for novel pharmaceuticals. solubilityofthings.com | Its unique structure and antioxidant properties can be modified to target specific disease pathways. hodoodo.comsolubilityofthings.com |

| Biopharmaceutical Production | Inclusion in lyophilization processes for preserving water-sensitive materials. google.com | Its chemical properties may contribute to the stability of complex biopharmaceutical preparations. |

| Translational Research | Use in studies involving genetic engineering and recombinant DNA technology to explore its effects on cellular models of disease. wgu.edu | As an antioxidant, it could be studied for its ability to mitigate cellular damage in genetically modified cells or tissues. hodoodo.com |

| Advanced Disease Models | Incorporation into studies of chronic diseases where oxidative stress is a key component, potentially leading to new therapeutic strategies. icgeb.org | The compound's ability to counteract oxidative processes makes it relevant for testing hypotheses in complex disease models. hodoodo.com |

Environmental biotechnology utilizes biological systems to address environmental pollution and restore contaminated ecosystems. ebsco.com This field often employs microorganisms and their enzymes for bioremediation—the process of degrading or detoxifying pollutants in soil, water, and air. ebsco.comresearchgate.netboku.ac.at

While direct research on this compound in environmental applications is not widely documented, its chemical structure suggests potential relevance. The thiol group (-SH) in this compound is known for its ability to bind with heavy metals. This chemical characteristic suggests a theoretical application in the bioremediation of heavy metal contamination, a significant focus area in environmental biotechnology. ebsco.com Engineered microorganisms expressing peptides containing sulfur-rich compounds like this compound could potentially be developed for sequestering toxic metals from industrial wastewater or contaminated sites. This aligns with the goals of using biotechnology to develop new solutions for environmental cleanup. researchgate.net

Industrial biotechnology, or "white biotechnology," employs biological systems like microorganisms and enzymes to produce chemicals, materials, and energy in a more sustainable way than traditional chemical processes. inbio.beasebio.com This field focuses on creating efficient bioprocesses, often utilizing renewable resources and reducing waste. inbio.bentua.gr

This compound's prospects in industrial biotechnology are linked to its role as a building block for complex molecules. solubilityofthings.com Key research prospects include:

Bio-based Production: Developing microbial fermentation or enzymatic processes for the synthesis of this compound itself. This would offer a sustainable alternative to purely chemical synthesis methods, a core objective of industrial biotechnology. chalmers.se

Specialty Peptide Production: Using this compound as a specialized monomer in the fermentative production of high-value peptides or polymers. solubilityofthings.comasebio.com These resulting biomaterials could have tailored properties for medical or industrial applications.

Enzyme Engineering: Research into engineering enzymes that can specifically incorporate this compound or its derivatives into larger molecules, expanding the toolbox for synthetic biology and the production of novel biomaterials. ntua.gr

Relevance in Environmental Biotechnology Research

Interdisciplinary Research Directions and Future Avenues Involving this compound

The complexity of modern scientific challenges increasingly requires interdisciplinary research that integrates knowledge and methods from distinct fields. nordforsk.orgd-nb.info Future research on this compound would benefit significantly from such an approach, combining expertise from medicinal chemistry, computational biology, materials science, and environmental science.

Future interdisciplinary avenues could include:

Computational Chemistry and Medical Biotechnology: Combining computational modeling to predict the antioxidant activity and interaction of new this compound derivatives with biological targets, followed by synthesis and testing in advanced cell culture models of disease. solubilityofthings.comku.dk This merges theoretical prediction with practical biomedical application.

Materials Science and Industrial Biotechnology: Integrating this compound into novel biomaterials, such as hydrogels or scaffolds for tissue engineering. Research would involve both the biotechnological production of this compound-containing polymers and the physical characterization of the resulting materials. inbio.be

Environmental Science and Nanotechnology: Developing this compound-functionalized nanoparticles for highly sensitive detection (biomonitoring) or efficient removal (bioremediation) of heavy metals from the environment. ebsco.com This approach combines the chemical properties of this compound with the advanced capabilities of nanomaterials.

Such interdisciplinary efforts are essential for translating the fundamental chemical properties of this compound into innovative and practical applications across multiple scientific and technological domains. bohrium.comfzu.cz

Q & A

Q. How can the PICO framework structure a clinical trial proposal for this compound?

- Methodological Answer : Define P opulation (e.g., patient cohort with specific biomarkers), I ntervention (this compound dosage), C omparison (placebo/standard therapy), and O utcome (e.g., progression-free survival). Ethical review boards require alignment with CONSORT guidelines for trial transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.